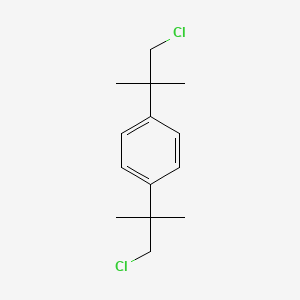
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene is a chemical compound with the molecular formula C14H20Cl2 It is a derivative of benzene, where two chlorine atoms and two tert-butyl groups are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-dibromo-2,5-di-tert-butylbenzene with thionyl chloride (SOCl2) to replace the bromine atoms with chlorine atoms. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination of 1,4-di-tert-butylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). This method allows for efficient production of the compound with high yield.
化学反応の分析
反応の種類
1,4-ビス(2-クロロ-1,1-ジメチルエチル)ベンゼンは、次のようなさまざまな化学反応を起こします。
置換反応: 塩素原子は、求核置換反応によって他の官能基に置き換えることができます。
酸化反応: tert-ブチル基は、対応するアルコールまたはケトンを形成するために酸化することができます。
還元反応: この化合物は、塩素原子を除去して対応する炭化水素を形成するために還元することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、水性またはアルコール性媒体中の水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)が含まれます。
酸化反応: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が、酸性条件下で使用されます。
還元反応: 水素化リチウムアルミニウム(LiAlH4)やパラジウム触媒存在下での水素ガス(H2)などの還元剤が一般的に使用されます。
生成される主な生成物
置換反応: 生成物には、さまざまな置換ベンゼン誘導体が含まれます。
酸化反応: 生成物には、アルコール、ケトン、またはカルボン酸が含まれます。
還元反応: 生成物には、tert-ブチル基を持つ炭化水素が含まれます。
科学的研究の応用
1,4-ビス(2-クロロ-1,1-ジメチルエチル)ベンゼンは、科学研究においていくつかの応用があります。
化学: これは、より複雑な有機分子の合成における前駆体として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬物開発や医薬中間体としての潜在的な用途を調査する研究が進行中です。
産業: これは、特定の特性を持つ特殊化学薬品や材料の生産に使用されます。
作用機序
1,4-ビス(2-クロロ-1,1-ジメチルエチル)ベンゼンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。塩素原子とtert-ブチル基は、化合物の反応性と結合親和性に影響を与えます。関与する経路には、特定の用途に応じて、酵素活性の阻害や受容体シグナル伝達の調節が含まれる場合があります。
6. 類似の化合物との比較
類似の化合物
1,4-ジ-tert-ブチルベンゼン: 塩素原子が欠如しているため、置換反応における反応性が低くなります。
1,4-ジクロロベンゼン: tert-ブチル基が欠如しているため、化学的性質と用途が異なります。
1,4-ビス(2-ブロモ-1,1-ジメチルエチル)ベンゼン: 構造は似ていますが、塩素ではなく臭素原子があるため、反応性が異なります。
独自性
1,4-ビス(2-クロロ-1,1-ジメチルエチル)ベンゼンは、塩素原子とtert-ブチル基の両方を備えているため、独特です。これは、異なる化学的性質と反応性を付与します。この組み合わせにより、さまざまな合成および研究用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1,4-Di-tert-butylbenzene: Lacks chlorine atoms, making it less reactive in substitution reactions.
1,4-Dichlorobenzene: Lacks tert-butyl groups, resulting in different chemical properties and applications.
1,4-Bis(2-bromo-1,1-dimethylethyl)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene is unique due to the presence of both chlorine atoms and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
生物活性
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene, also known by its CAS number 5340-57-8, is a chlorinated aromatic hydrocarbon with the molecular formula C14H20Cl2. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, antioxidant, and analgesic properties.
| Property | Value |
|---|---|
| Molecular Weight | 259.215 g/mol |
| Density | 1.055 g/cm³ |
| Boiling Point | 331.8 °C |
| Flash Point | 167.3 °C |
| LogP | 4.719 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various essential oils containing this compound demonstrated its efficacy against a range of bacteria and fungi. The essential oil showed strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potent activity .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The IC50 values for these assays were found to be indicative of moderate antioxidant potential, suggesting that the compound can effectively neutralize free radicals and may contribute to reducing oxidative stress in biological systems .
Analgesic Properties
In vivo studies have highlighted the analgesic effects of this compound when incorporated into essential oils. The analgesic mechanism was confirmed through various models that indicated its action on central pathways of nociception. The compound's impact on pain perception was particularly noted in tests involving the administration of naloxone, which suggested an opioid receptor-mediated effect .
Study on Essential Oils
A detailed study focused on the essential oils from Isodon rugosus, which contains this compound as a significant component. The research explored the chemical composition and biological activities of these oils:
- Antimicrobial Activity : The essential oil exhibited strong antimicrobial effects against several bacterial strains.
- Antioxidant Activity : The oil demonstrated substantial free radical scavenging capabilities.
- Analgesic Effects : In vivo models indicated significant pain relief comparable to standard analgesics.
The findings were quantified using statistical analyses such as one-way ANOVA to establish significance levels (p < 0.05) for the observed activities .
特性
CAS番号 |
5340-57-8 |
|---|---|
分子式 |
C14H20Cl2 |
分子量 |
259.2 g/mol |
IUPAC名 |
1,4-bis(1-chloro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C14H20Cl2/c1-13(2,9-15)11-5-7-12(8-6-11)14(3,4)10-16/h5-8H,9-10H2,1-4H3 |
InChIキー |
LBINGXVKLOJXHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCl)C1=CC=C(C=C1)C(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















